molecular formula C15H18F3NO4S B6957672 N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]oxane-4-carboxamide

N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]oxane-4-carboxamide

Cat. No.: B6957672
M. Wt: 365.4 g/mol
InChI Key: XRVVOVXKHDMXOP-UHFFFAOYSA-N
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Description

N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]oxane-4-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a trifluoromethyl group, a methylsulfonyl group, and an oxane ring

Properties

IUPAC Name

N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO4S/c1-24(21,22)13-7-10(6-12(8-13)15(16,17)18)9-19-14(20)11-2-4-23-5-3-11/h6-8,11H,2-5,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVVOVXKHDMXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]oxane-4-carboxamide typically involves multiple steps:

  • Formation of the Intermediate: : The initial step often involves the preparation of an intermediate compound, such as 3-methylsulfonyl-5-(trifluoromethyl)benzaldehyde. This can be achieved through the sulfonylation of 3-methyl-5-(trifluoromethyl)benzaldehyde using a sulfonyl chloride reagent under basic conditions.

  • Oxane Ring Formation: : The intermediate is then subjected to a cyclization reaction to form the oxane ring. This step may involve the use of a suitable base and a nucleophile to facilitate the ring closure.

  • Amidation: : The final step involves the introduction of the carboxamide group. This can be achieved through an amidation reaction using an amine source, such as ammonia or an amine derivative, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]oxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]oxane-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential therapeutic agent.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]oxane-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the methylsulfonyl group can modulate its reactivity. The oxane ring provides structural rigidity, which can influence the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]oxane-4-carboxamide: shares similarities with other sulfonyl and trifluoromethyl-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both a trifluoromethyl group and a methylsulfonyl group in the same molecule is relatively rare, making it a valuable compound for research and development.

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